

An In-depth Technical Guide to 7-Chloro-2-mercaptopbenzothiazole

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *7-Chloro-2-mercaptopbenzothiazole*

Cat. No.: *B167411*

[Get Quote](#)

Abstract

7-Chloro-2-mercaptopbenzothiazole is a halogenated heterocyclic organosulfur compound that serves as a critical structural motif and versatile synthetic intermediate. Its unique electronic and steric properties, conferred by the fused aromatic system, the thione-thiol tautomerism, and the electron-withdrawing chloro substituent, make it a molecule of significant interest. This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, synthesis, and key applications, with a particular focus on its role as a precursor in the development of bioactive molecules and as a functional material in industrial processes. We will delve into the mechanistic basis of its utility, supported by detailed experimental protocols and workflow visualizations, to provide researchers, scientists, and drug development professionals with a foundational and actionable understanding of this important chemical entity.

Chemical Identity and Structure

7-Chloro-2-mercaptopbenzothiazole is systematically known as 7-Chlorobenzo[d]thiazole-2-thiol.^[1] Like its parent compound, 2-mercaptopbenzothiazole (MBT), it exists predominantly in the thione tautomeric form, 7-Chloro-1,3-benzothiazole-2(3H)-thione, due to the greater stability of the amide-like system.^[2] This tautomerism is a critical feature governing its reactivity.

The chemical structure consists of a benzene ring fused to a thiazole ring, with a chlorine atom at position 7 and a mercapto/thione group at position 2.

Chemical Structure:

(Representation of the dominant thione tautomer)

Key Identifiers:

- Molecular Formula: C₇H₄CINS₂[\[1\]](#)
- Molecular Weight: 201.70 g/mol [\[1\]](#)
- CAS Number: 1849-73-6[\[1\]](#)
- Alternate Name: 7-Chlorobenzo[d]thiazole-2-thiol[\[1\]](#)

Physicochemical and Spectroscopic Properties

The properties of **7-Chloro-2-mercaptopbenzothiazole** are dictated by its aromaticity, the presence of heteroatoms, and the chloro substituent. These features influence its solubility, melting point, and spectroscopic signature.

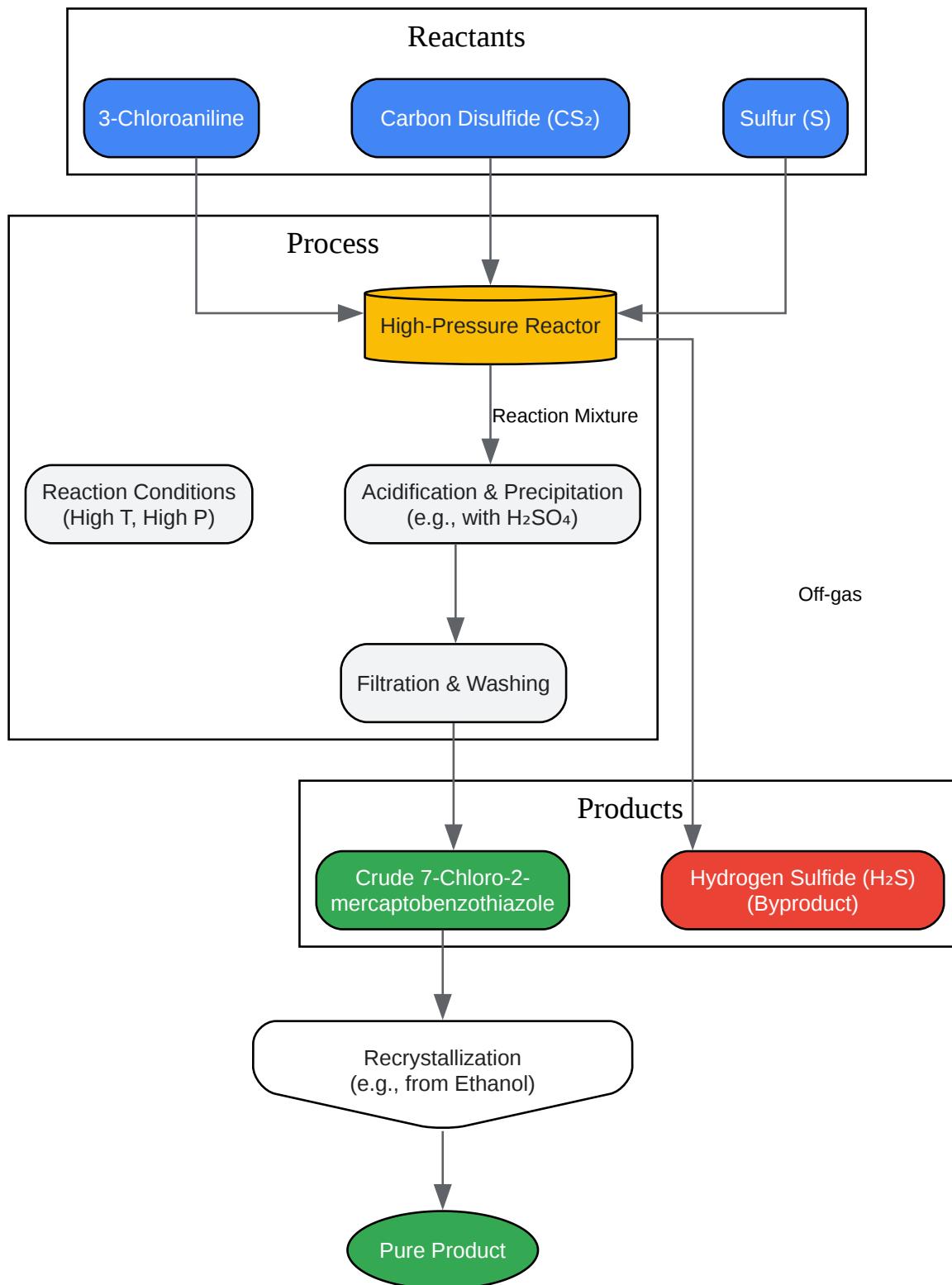
Property	Value	Source
Physical State	White to yellow/green crystalline powder	
Melting Point	198.0 to 204.0 °C	
Solubility	Insoluble in water; Soluble in dilute alkali, acetone, ethanol, and benzene.	[3][4]
pKa	~7.0 (Estimated, based on parent MBT)	[5]
log Kow	~2.4 (Estimated, based on parent MBT)	[6]
¹ H NMR	Aromatic protons typically resonate between 7.0-8.0 ppm.	[7]
¹³ C NMR	Thione carbon (C=S) signal is significantly downfield (~165-170 ppm).	[7][8]
IR Spectroscopy (cm ⁻¹)	Key bands include C=S stretch (~1300 cm ⁻¹), N-H stretch (~3100 cm ⁻¹), and C-Cl stretch.	[7][8]

Note: Spectroscopic values are generalized from derivatives and the parent compound, as specific data for the 7-chloro isomer is sparse in public literature. The values serve as a guide for characterization.

Synthesis and Mechanistic Considerations

The synthesis of substituted 2-mercaptobenzothiazoles typically follows established routes involving the cyclization of an appropriate aniline precursor with a source of carbon and sulfur.

Common Synthetic Route: The industrial synthesis of the parent compound, MBT, involves the high-pressure reaction of aniline with carbon disulfide and sulfur (the Kelly process).[2][6] For **7-Chloro-2-mercaptopbenzothiazole**, the analogous precursor would be 3-chloroaniline.


Mechanism Rationale:

- Nucleophilic Attack: The amino group of 3-chloroaniline acts as a nucleophile, attacking the electrophilic carbon of carbon disulfide (CS_2). This forms a dithiocarbamic acid intermediate.
- Intramolecular Cyclization: Under heat and pressure, and in the presence of elemental sulfur which acts as an oxidant, the intermediate undergoes intramolecular electrophilic substitution onto the benzene ring.
- Aromatization/Tautomerization: The subsequent loss of hydrogen sulfide (H_2S) leads to the formation of the stable, aromatic benzothiazole ring system.[2]

The use of high pressure and temperature is necessary to overcome the activation energy for the cyclization and oxidation steps.[9]

Workflow: Synthesis of 7-Chloro-2-mercaptopbenzothiazole

The following diagram illustrates the generalized high-pressure synthesis workflow.

[Click to download full resolution via product page](#)

Caption: Generalized workflow for the synthesis of **7-Chloro-2-mercaptopbenzothiazole**.

Applications and Mechanisms of Action

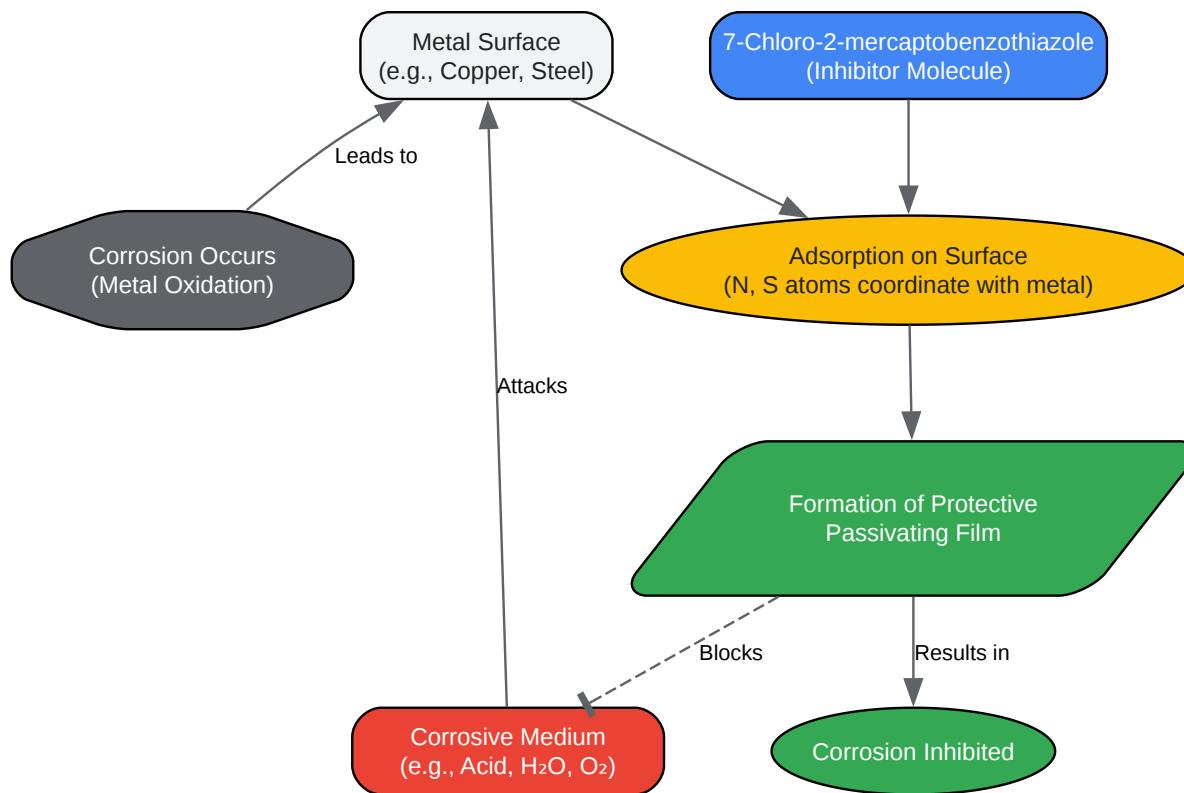
While direct applications in drug development are less documented than for other isomers, the **7-chloro-2-mercaptopbenzothiazole** scaffold is a valuable precursor for creating derivatives with diverse biological activities.[\[10\]](#)[\[11\]](#) Its primary roles can be categorized as a synthetic building block and an industrial functional material.

Precursor for Bioactive Compounds

The true value for drug development professionals lies in the reactivity of the mercapto group. It can be easily S-alkylated, S-acylated, or oxidized to create a diverse library of derivatives.[\[12\]](#) [\[13\]](#)[\[14\]](#)

- **Mechanism of Derivatization:** The thiol/thione tautomerism allows the compound to be deprotonated by a base (e.g., NaH, K₂CO₃), forming a nucleophilic thiolate. This thiolate can then readily attack various electrophiles (e.g., alkyl halides, acyl chlorides) in an S_n2 reaction to form stable thioether or thioester linkages.[\[11\]](#)
- **Therapeutic Relevance:** Benzothiazole derivatives are known to possess a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and antitumor activities.[\[10\]](#)[\[11\]](#)[\[15\]](#) The 7-chloro substituent can modulate the lipophilicity and electronic properties of the final molecule, potentially enhancing membrane permeability or binding affinity to biological targets. For instance, while some studies show the 7-chloro analogue of certain derivatives to have diminished activity compared to the 5-chloro version, this highlights the critical role of substituent positioning in structure-activity relationships (SAR).[\[11\]](#)

Corrosion Inhibition


Like the parent MBT, the 7-chloro derivative is an effective corrosion inhibitor, particularly for copper and its alloys.[\[16\]](#)[\[17\]](#)[\[18\]](#)

- **Mechanism of Action:** The inhibitor functions by adsorbing onto the metal surface.[\[18\]](#)[\[19\]](#) The nitrogen and sulfur atoms in the heterocyclic ring possess lone pairs of electrons, which can coordinate with vacant d-orbitals of the metal atoms. This forms a protective, passivating film that acts as a barrier, preventing corrosive agents (like chloride ions in acidic media) from reaching the metal surface.[\[19\]](#)[\[20\]](#) The planarity of the molecule facilitates efficient

packing and surface coverage. The chloro-substituent influences the electron density of the ring, which can modulate the strength of this adsorption.

Diagram: Mechanism of Corrosion Inhibition

This diagram illustrates the logical flow of the corrosion inhibition process.

[Click to download full resolution via product page](#)

Caption: Logical flow of the corrosion inhibition mechanism via surface adsorption.

Experimental Protocol: Synthesis of an S-Alkylated Derivative

This protocol provides a representative, field-proven method for derivatizing the scaffold, a key step in developing novel compounds for screening. This procedure is adapted from general methodologies for the S-alkylation of 2-mercaptobenzothiazoles.[11][15]

Objective: To synthesize **S-benzyl-7-chloro-2-mercaptopbenzothiazole**.

Materials:

- **7-Chloro-2-mercaptopbenzothiazole** (1.0 eq)
- Benzyl bromide (1.1 eq)
- Potassium carbonate (K_2CO_3), anhydrous (1.5 eq)
- Acetone, anhydrous
- Deionized water
- Diethyl ether or Ethyl acetate
- Magnesium sulfate ($MgSO_4$), anhydrous
- Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
- Separatory funnel
- Rotary evaporator
- Thin-Layer Chromatography (TLC) apparatus

Methodology:

- Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add **7-Chloro-2-mercaptopbenzothiazole** (e.g., 2.02 g, 10 mmol) and anhydrous potassium carbonate (2.07 g, 15 mmol).
 - Causality: K_2CO_3 is a mild base sufficient to deprotonate the thiol tautomer, forming the potassium thiolate salt in situ. This nucleophile is required for the subsequent reaction. Acetone is a suitable polar aprotic solvent that dissolves the reactants without participating in the reaction.

- Solvent Addition: Add 40 mL of anhydrous acetone to the flask. Stir the suspension for 15 minutes at room temperature to ensure uniform mixing and partial salt formation.
- Electrophile Addition: Add benzyl bromide (1.3 mL, 11 mmol) dropwise to the stirring suspension.
 - Causality: Benzyl bromide is the electrophile. Dropwise addition controls any potential exotherm and ensures a homogenous reaction. An excess (1.1 eq) is used to drive the reaction to completion.
- Reaction & Monitoring: Attach a reflux condenser and heat the mixture to reflux (approx. 56 °C for acetone) using a heating mantle. Monitor the reaction progress using TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 3-5 hours.
 - Trustworthiness: TLC allows for real-time tracking of the consumption of the starting material and the formation of the product, ensuring the reaction is not stopped prematurely or heated unnecessarily.
- Work-up - Quenching and Extraction: Once the reaction is complete, cool the flask to room temperature. Remove the acetone using a rotary evaporator. To the resulting solid, add 50 mL of deionized water to dissolve the inorganic salts (KBr, excess K₂CO₃). Extract the aqueous layer three times with 30 mL portions of diethyl ether.
 - Causality: The product is organic-soluble while the inorganic byproducts are water-soluble. This liquid-liquid extraction is a standard and efficient purification step.
- Drying and Isolation: Combine the organic extracts and dry them over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
- Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to obtain the pure **S-benzyl-7-chloro-2-mercaptopbenzothiazole**.

Conclusion

7-Chloro-2-mercaptopbenzothiazole represents a strategically important molecule whose utility is rooted in its distinct chemical architecture. While its direct applications are specialized, its primary value lies in its role as a versatile synthetic platform. The predictable reactivity of its mercapto group, combined with the electronic influence of the chloro-substituent, provides a robust starting point for the synthesis of novel derivatives. For researchers in drug discovery, understanding its synthesis and derivatization chemistry is key to unlocking its potential in creating new chemical entities for biological screening. For material scientists, its inherent ability to form protective films on metal surfaces makes it and its parent compounds valuable tools in the ongoing effort to control corrosion. This guide has aimed to provide the foundational knowledge and practical insights necessary for professionals to effectively utilize this compound in their respective fields.

References

- Gornowicz, A., et al. (2024). Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Derivatives. Materials.
- Krasavin, M. (2022). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. MDPI.
- Azam, M. A., & Suresh, B. (2012). Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. Scientia Pharmaceutica.
- Gornowicz, A., et al. (2024). Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Derivatives. Semantic Scholar.
- Wikipedia. (n.d.). Mercaptobenzothiazole.
- PubChem. (n.d.). 5-Chloro-2-mercaptobenzothiazole.
- Wang, F., et al. (2022). Exploring the Green Synthesis Process of 2-Mercaptobenzothiazole for Industrial Production. MDPI.
- Goudarzi, N., et al. (2010). 2-Mercaptobenzothiazole as corrosion inhibitor of 316 stainless steel in acid solution. ResearchGate.
- Kadhim, S. H., et al. (2022). Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities. Chemical Methodologies.
- Ahmed, A. H., & Ahmed, A. S. (2014). Synthesis and characterization of some New Derivatives from 2- Mercaptobenzothiazole. Iraqi Journal of Science.
- Al-Jbouri, F. A. H., & Al-Masoudi, W. A. M. (2020). Synthesis and Characterization of Some Heterocyclic Compounds Derived from 2-Mercapto Benzothiazole. AIP Publishing.
- Azam, M. A., & Suresh, B. (2012). Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. Semantic Scholar.

- El-Sayed, A. M., et al. (2021). The inhibitive action of 2-mercaptobenzothiazole on the porosity of corrosion film formed on aluminum and aluminum–titanium alloys in hydrochloric acid solution. *Scientific Reports*.
- Kelly, P. F., & Williams, J. M. (2013). 2-Mercaptobenzothiazole and its Derivatives: Syntheses, Reactions and Applications. *ResearchGate*.
- Gas-Sensing.com. (n.d.). MBT: The Corrosion Inhibitor with Health Implications.
- Goudarzi, N., et al. (2014). Investigation on 2-mercaptobenzothiazole behavior as corrosion inhibitor for 316-stainless steel in acidic media. *Emerald Insight*.
- PubChem. (n.d.). 2-Mercaptobenzothiazole.
- ResearchGate. (n.d.). Inhibition performance of 2-mercaptobenzothiazole derivatives in CO₂ saturated solution and its adsorption behavior at Fe surface.
- International Agency for Research on Cancer. (2016). 2-MERCAPTOBENZOTHIAZOLE.
- The Good Scents Company. (n.d.). 2-mercaptobenzothiazole, 149-30-4.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. scbt.com [scbt.com]
- 2. Mercaptobenzothiazole - Wikipedia [en.wikipedia.org]
- 3. Page loading... [guidechem.com]
- 4. Mercaptobenzothiazole, MBT Chemical - IRO Water Treatment [irowater.com]
- 5. 2-Mercaptobenzothiazole | C6H4SNC₂ | CID 697993 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. publications.iarc.who.int [publications.iarc.who.int]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. 5-Chloro-2-mercaptobenzothiazole | C₇H₄CINS₂ | CID 2723842 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]

- 11. Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemmethod.com [chemmethod.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.aip.org [pubs.aip.org]
- 15. Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. gas-sensing.com [gas-sensing.com]
- 18. nargesgoudarzi.com [nargesgoudarzi.com]
- 19. The inhibitive action of 2-mercaptobenzothiazole on the porosity of corrosion film formed on aluminum and aluminum–titanium alloys in hydrochloric acid solution - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to 7-Chloro-2-mercaptobenzothiazole]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b167411#7-chloro-2-mercaptobenzothiazole-chemical-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com